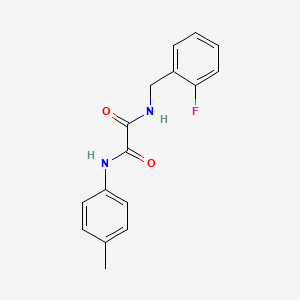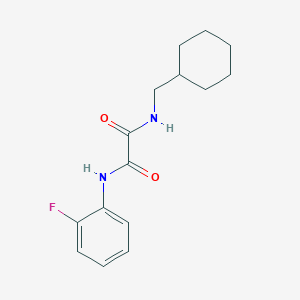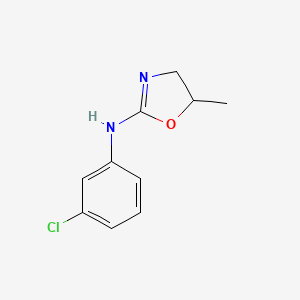![molecular formula C15H13ClN4O2S B4394902 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole
Vue d'ensemble
Description
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole, also known as CBX or T0070907, is a small molecule that has been extensively studied for its potential use in scientific research. CBX is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipocyte differentiation and glucose homeostasis.
Mécanisme D'action
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole acts as a selective antagonist of PPARγ by binding to the ligand-binding domain of the receptor and preventing the activation of target genes. PPARγ is a transcription factor that regulates the expression of genes involved in adipocyte differentiation, glucose homeostasis, inflammation, and cancer. This compound inhibits the transcriptional activity of PPARγ and prevents the differentiation of preadipocytes into mature adipocytes. This compound also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on the cell type and experimental conditions. This compound inhibits adipocyte differentiation and promotes insulin sensitivity in adipose tissue. This compound also reduces inflammation and improves glucose homeostasis in animal models of obesity and diabetes. This compound has anti-cancer properties and inhibits the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is a widely used tool compound for studying the role of PPARγ in various biological processes. This compound is highly selective for PPARγ and does not interact with other nuclear receptors. This compound is commercially available and can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments. This compound has poor solubility in water and requires the use of organic solvents for in vitro experiments. This compound can also have off-target effects at high concentrations and requires careful dose optimization for each experimental system.
Orientations Futures
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has potential for further research in various biological processes. Future research could focus on the development of more potent and selective PPARγ antagonists for clinical use in the treatment of obesity, diabetes, and cancer. This compound could also be used as a tool compound to study the role of PPARγ in other biological processes such as inflammation and cardiovascular disease. Future research could also focus on the development of novel delivery systems for this compound to improve its solubility and bioavailability.
Applications De Recherche Scientifique
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has been widely used in scientific research to study the role of PPARγ in various biological processes. PPARγ is involved in adipocyte differentiation, glucose homeostasis, inflammation, and cancer. This compound has been shown to inhibit adipocyte differentiation and improve insulin sensitivity in animal models of obesity and diabetes. This compound has also been shown to have anti-inflammatory and anti-cancer properties. This compound is commonly used as a tool compound to study the effects of PPARγ inhibition in vitro and in vivo.
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methylsulfonyl]-1-(3-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-11-4-2-7-14(8-11)20-15(17-18-19-20)23(21,22)10-12-5-3-6-13(16)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBYNBPQUPHEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)


![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)

![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)

![2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide](/img/structure/B4394915.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)